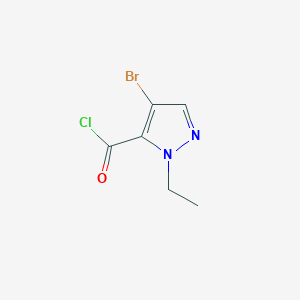

4-bromo-1-ethyl-1H-pyrazole-5-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-bromo-1-ethyl-1H-pyrazole-5-carbonyl chloride" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in pharmaceuticals and agrochemicals. The presence of a bromo substituent and a carbonyl chloride group in the compound suggests its reactivity and potential as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of brominated pyrazoles, a bromination step is typically included. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involves a nucleophilic substitution with aqueous hydrazine, cyclization, esterification, and subsequent bromination steps . Although the exact synthesis route for "this compound" is not detailed in the provided papers, similar methodologies could be applied, with adjustments for the specific substituents and functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically confirmed using spectroscopic methods such as NMR, MS, and IR. These techniques provide information about the electronic environment of the atoms, the presence of specific functional groups, and the overall molecular framework. For instance, the structure of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid was confirmed using 1H NMR and MS . Similar analytical methods would be employed to confirm the structure of "this compound."

Chemical Reactions Analysis

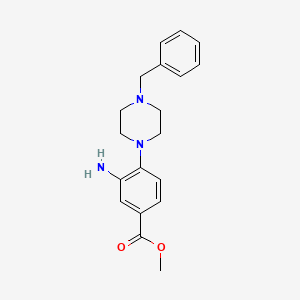

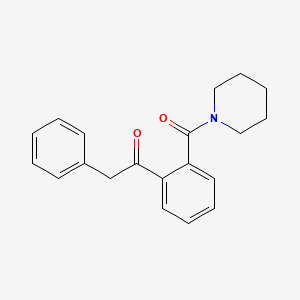

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The carbonyl chloride group, in particular, is highly reactive and can be used to form amide bonds by reacting with amines. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds involves the reaction of the carbonyl chloride with ring ammonia . The bromo substituent also provides opportunities for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their substituents. The presence of a bromo group and a carbonyl chloride group is likely to affect the compound's reactivity and its interaction with solvents. These properties are crucial for the handling and application of the compound in chemical synthesis. While the provided papers do not detail the properties of "this compound," similar compounds have been characterized to ensure proper storage and use in subsequent reactions .

科学的研究の応用

Synthesis of Novel Compounds

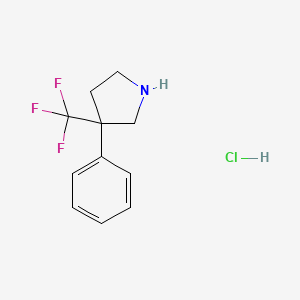

One area of application is in the synthesis of novel heterocyclic compounds. For instance, compounds synthesized from similar pyrazole derivatives have been used as intermediates in the production of various bioactive molecules. These activities include insecticidal and fungicidal properties, as demonstrated in studies where novel compounds showed significant biological activities (Zhu et al., 2014). This highlights the potential of pyrazole derivatives in contributing to agricultural chemistry through the development of new pesticides.

Catalysis and Polymerization

Pyrazole derivatives have also been explored as ligands in catalysis, leading to the synthesis of polyolefins. A study detailed the use of ferrocenylpyrazolyl palladium complexes, derived from pyrazole compounds, as catalysts for the polymerization of olefins, producing highly branched polyolefins (Obuah et al., 2014). This application is significant in material science, where the properties of polyolefins can be tailored for specific uses.

Drug Discovery and Medicinal Chemistry

Furthermore, the role of pyrazole derivatives in drug discovery and medicinal chemistry cannot be overstated. The synthesis of heterocyclic analogs based on pyrazole structures has been a subject of interest due to their potential pharmacological activities. Although direct applications of 4-bromo-1-ethyl-1H-pyrazole-5-carbonyl chloride were not specified, the methods and structures similar to this compound have been essential in developing new therapeutic agents, as indicated by the synthesis and evaluation of new compounds with potential anticancer activities (Metwally et al., 2016).

特性

IUPAC Name |

4-bromo-2-ethylpyrazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFGEIMWFNJLIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)

![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)

![[(5R,5As,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2499757.png)

![N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2499760.png)

![5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine](/img/structure/B2499761.png)

![N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499766.png)

![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2499770.png)